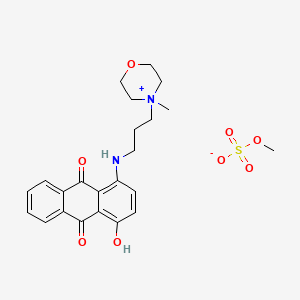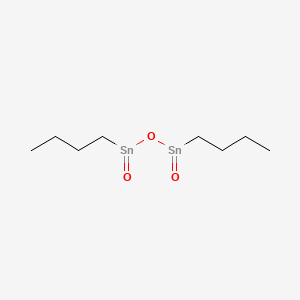
Aminocarbonyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminocarbonyloxamide is an organic compound characterized by its white to pale yellow solid appearance. It possesses a structure similar to urea, featuring an amino group attached to a carbonyl group and an oxamide moiety. This compound is slightly soluble in water but has limited solubility overall .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aminocarbonyloxamide can be synthesized through the oxidation of amines to amides. This process involves the use of transition metal-based oxidants or non-metal-based oxidants, with molecular oxygen often serving as an oxidant in the presence of catalysts . The reaction conditions typically include controlled temperatures and the presence of specific catalysts to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve additional purification steps to remove any impurities and achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Aminocarbonyloxamide undergoes various chemical reactions, including:
Oxidation: Conversion of amines to amides using oxidants.
Reduction: Reduction of amides to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions:
Oxidation: Transition metal-based oxidants, molecular oxygen, and specific catalysts.
Reduction: Lithium aluminum hydride, controlled temperature, and inert atmosphere.
Substitution: Nucleophiles, appropriate solvents, and controlled reaction conditions.
Major Products Formed:
Oxidation: Formation of amides from amines.
Reduction: Formation of amines from amides.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Aminocarbonyloxamide finds applications in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of aminocarbonyloxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and carbonyl groups play a crucial role in its reactivity and interactions. It can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and molecular pathways .
Comparación Con Compuestos Similares
Aminocarbonyloxamide can be compared with other similar compounds, such as:
Urea: Similar structure but different reactivity and solubility properties.
Oxamide: Shares the oxamide moiety but lacks the amino group.
Amides: General class of compounds with similar functional groups but varying structures and properties
This compound stands out due to its unique combination of amino and oxamide groups, which confer distinct chemical and biological properties.
Propiedades
| 617-49-2 | |
Fórmula molecular |
C3H5N3O3 |
Peso molecular |
131.09 g/mol |
Nombre IUPAC |
N'-carbamoyloxamide |
InChI |
InChI=1S/C3H5N3O3/c4-1(7)2(8)6-3(5)9/h(H2,4,7)(H3,5,6,8,9) |
Clave InChI |
QKVYYYORISFLAF-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)NC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)

